molecular formula C9H9BrFNO2 B2837763 2-(2-bromo-4-fluorophenoxy)-N-methylacetamide CAS No. 1016843-05-2

2-(2-bromo-4-fluorophenoxy)-N-methylacetamide

Cat. No. B2837763
CAS RN: 1016843-05-2
M. Wt: 262.078
InChI Key: UDNAUDUJZOHJFZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the use of 2-bromo-4-fluorophenol as a starting material . The preparation method could involve adding dichloroalkane p-fluoroaniline to a flask, dropwise adding acetic anhydride at room temperature, reacting and releasing heat, stirring for 30 minutes for cooling, and dropwise adding bromine .

Scientific Research Applications

Analytical Methodologies

Research by Gatti et al. (1996) introduced a fluorogenic labelling reagent for high-performance liquid chromatographic analyses of specific carboxylic acid salts in pharmaceutical formulations. The method involves direct derivatization and fluorometric detection, showcasing a technique that could potentially apply to analyzing derivatives of 2-(2-bromo-4-fluorophenoxy)-N-methylacetamide in complex mixtures (Gatti et al., 1996).

Synthetic Applications

A study by Rani et al. (2016) focused on the synthesis of novel acetamide derivatives, including N-(1-(4-bromophenyl)ethyl)-2-phenoxyacetamide, for their potential cytotoxic, anti-inflammatory, analgesic, and antipyretic properties. This research underscores the synthetic versatility of bromo- and fluoro-substituted phenoxyacetamides and their relevance in medicinal chemistry (Rani et al., 2016).

Pharmacological Research

In the domain of antimicrobial research, Zurenko et al. (1996) discussed the in vitro activities of novel oxazolidinone analogs, showcasing a method for evaluating the antimicrobial potential of new chemical entities. Although the specific compound differs, the methodological approach could be insightful for assessing the biological activities of 2-(2-bromo-4-fluorophenoxy)-N-methylacetamide or its derivatives (Zurenko et al., 1996).

Environmental and Chemical Sensing

The development of fluorescent probes for environmental and biological sensing, as demonstrated by Zhu et al. (2019), could offer a framework for utilizing 2-(2-bromo-4-fluorophenoxy)-N-methylacetamide in designing sensors for specific analytes. The research illustrates the synthesis of a ratiometric fluorescent probe, highlighting the compound's potential in environmental and health-related applications (Zhu et al., 2019).

properties

IUPAC Name

2-(2-bromo-4-fluorophenoxy)-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrFNO2/c1-12-9(13)5-14-8-3-2-6(11)4-7(8)10/h2-4H,5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDNAUDUJZOHJFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)COC1=C(C=C(C=C1)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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